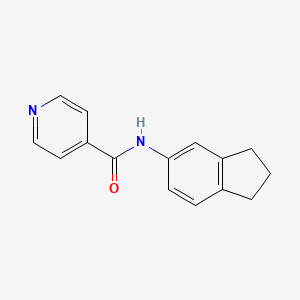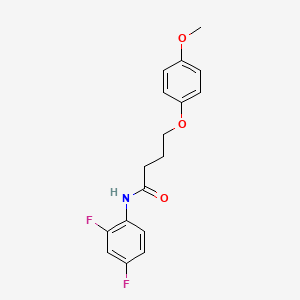
3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the triazole family and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes in the body. For example, it inhibits the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole have been studied extensively. Studies have shown that it can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, it has been found to have anti-cancer properties and can inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole in lab experiments is its potential uses in various research applications. Additionally, it is relatively easy to synthesize, making it readily available for use in experiments. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole in scientific research. One of the significant areas of research is in the development of new anti-cancer drugs. Additionally, there is potential for the use of this compound in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to fully understand its mechanism of action and potential uses in various research applications.
Conclusion
In conclusion, 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole is a chemical compound that has potential uses in various scientific research applications. Its anti-cancer properties and ability to inhibit the activity of acetylcholinesterase make it a promising compound for the development of new drugs. Further studies are needed to fully understand its mechanism of action and potential uses in various research applications.
Métodos De Síntesis
The synthesis of 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole has been reported in several studies. One of the methods involves the reaction of 4-chlorophenylhydrazine with propargyl bromide to form 4-chlorophenylhydrazine propargyl ether. The resulting compound is then reacted with sulfur to form 3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
3-(4-Chlorophenyl)-5-(propargylthio)-1H-1,2,4-triazole has been found to have potential uses in various scientific research applications. One of the significant applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, it has been found to have potential uses in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3S/c1-2-7-16-11-13-10(14-15-11)8-3-5-9(12)6-4-8/h1,3-6H,7H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSGJGYOBKBXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCSC1=NNC(=N1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-3-prop-2-ynylsulfanyl-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Hydroxy-4-[[(2-methoxyphenyl)methyl-methylamino]methyl]chromen-2-one](/img/structure/B7480493.png)





![N-[(4-chlorophenyl)methyl]-5-methyl-1,2-oxazol-3-amine](/img/structure/B7480554.png)